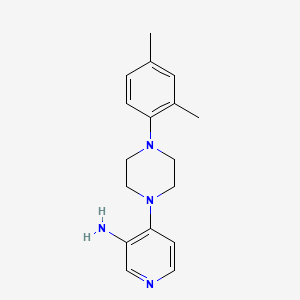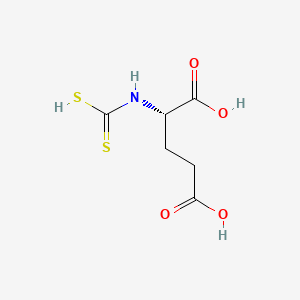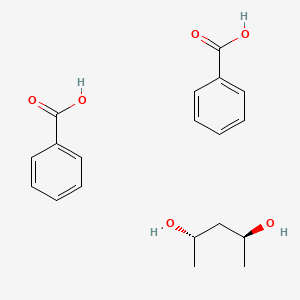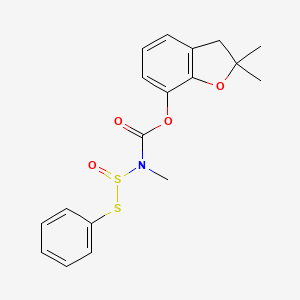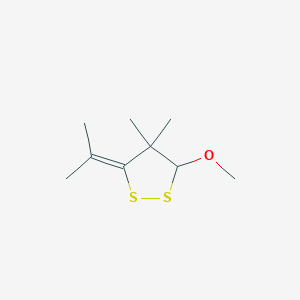amino}ethyl)(methyl)amino]ethan-1-ol CAS No. 74705-39-8](/img/structure/B14444543.png)
2-[(2-{[2-(Dimethylamino)ethyl](methyl)amino}ethyl)(methyl)amino]ethan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[2-(Dimethylamino)ethylamino}ethyl)(methyl)amino]ethan-1-ol is an organic compound with the molecular formula C9H22N2O2. It is a liquid at room temperature and is polyfunctional, having a tertiary amine, ether, and hydroxyl functionality. This compound acts as a weak base, similar to other organic amines .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-(2-{[2-(Dimethylamino)ethylamino}ethyl)(methyl)amino]ethan-1-ol can be synthesized by reacting dimethylamine with ethylene oxide . This reaction produces streams rich in the substance, which then need to be further purified .
Industrial Production Methods
The industrial production of this compound involves similar methods, where dimethylamine and ethylene oxide are reacted under controlled conditions to produce the desired compound. The process may involve additional purification steps to ensure the compound’s purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-{[2-(Dimethylamino)ethylamino}ethyl)(methyl)amino]ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into simpler amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce oxides, while reduction may yield simpler amines .
Wissenschaftliche Forschungsanwendungen
2-(2-{[2-(Dimethylamino)ethylamino}ethyl)(methyl)amino]ethan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential use in biological systems due to its polyfunctional nature.
Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.
Industry: Utilized in the production of surfactants, corrosion inhibitors, and as a catalyst in polyurethane production
Wirkmechanismus
The mechanism of action of 2-(2-{[2-(Dimethylamino)ethylamino}ethyl)(methyl)amino]ethan-1-ol involves its interaction with molecular targets and pathways. As a weak base, it can interact with acidic environments, leading to various chemical transformations. Its polyfunctional nature allows it to participate in multiple pathways, including those involving amine, ether, and hydroxyl functionalities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used in polymer production.
2-(Dimethylamino)ethoxy ethanol: Another polyfunctional compound with similar amine, ether, and hydroxyl functionalities.
Uniqueness
2-(2-{[2-(Dimethylamino)ethylamino}ethyl)(methyl)amino]ethan-1-ol is unique due to its specific combination of functional groups, which provide it with distinct chemical properties and reactivity. Its ability to act as a weak base and participate in various chemical reactions makes it valuable in multiple scientific and industrial applications .
Eigenschaften
CAS-Nummer |
74705-39-8 |
|---|---|
Molekularformel |
C10H25N3O |
Molekulargewicht |
203.33 g/mol |
IUPAC-Name |
2-[2-[2-(dimethylamino)ethyl-methylamino]ethyl-methylamino]ethanol |
InChI |
InChI=1S/C10H25N3O/c1-11(2)5-6-12(3)7-8-13(4)9-10-14/h14H,5-10H2,1-4H3 |
InChI-Schlüssel |
WVKTYUDLMQWYFG-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCN(C)CCN(C)CCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Lithium, [4-(trimethylsilyl)-1,3-butadiynyl]-](/img/structure/B14444461.png)
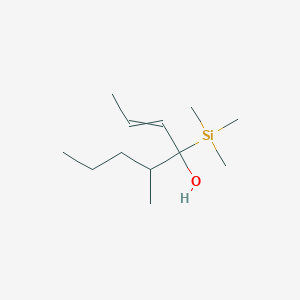
![3-Methyl-2-(1H-pyrrol-2-yl)-3H-naphtho[1,2-d]imidazole](/img/structure/B14444482.png)


![4-[2-(4-Bromophenyl)hydrazinyl]-3-hydroxycyclohexa-3,5-diene-1,2-dione](/img/structure/B14444497.png)

